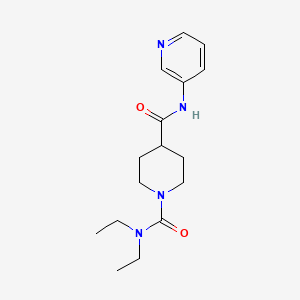
N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound featuring a piperidine ring substituted with diethyl and pyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the use of diethylamine and pyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or diethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another piperidine derivative with similar structural features but different functional groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: A compound with multiple pyridinyl groups, used in coordination chemistry.
Uniqueness
N1,N1-diethyl-N4-(pyridin-3-yl)piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
属性
IUPAC Name |
1-N,1-N-diethyl-4-N-pyridin-3-ylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-19(4-2)16(22)20-10-7-13(8-11-20)15(21)18-14-6-5-9-17-12-14/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMFXFICCSTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)
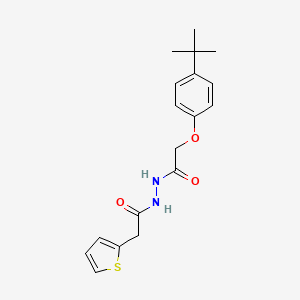

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)
![[1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]pyrrolidin-2-yl]methanol](/img/structure/B6120325.png)
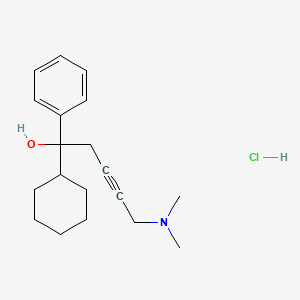
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6120336.png)
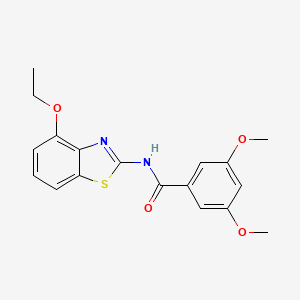
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)
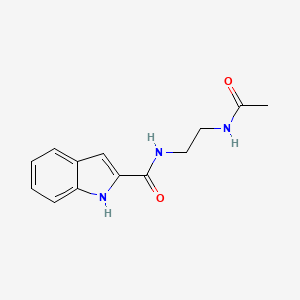
![1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6120378.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6120383.png)
